molecular formula C10H15NO B13190116 [(1R)-1-(2-Methoxyphenyl)ethyl](methyl)amine

[(1R)-1-(2-Methoxyphenyl)ethyl](methyl)amine

Cat. No.: B13190116
M. Wt: 165.23 g/mol
InChI Key: IQVNCCSGFPMYOW-MRVPVSSYSA-N
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Description

(1R)-1-(2-Methoxyphenyl)ethylamine is an organic compound with the molecular formula C10H15NO It is a chiral amine, meaning it has a specific three-dimensional arrangement of atoms that makes it non-superimposable on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(2-Methoxyphenyl)ethylamine typically involves the reduction of the corresponding ketone, followed by reductive amination. One common method is the reduction of 2-methoxyacetophenone using a reducing agent such as sodium borohydride (NaBH4) to yield the corresponding alcohol. This intermediate is then subjected to reductive amination with methylamine in the presence of a catalyst like palladium on carbon (Pd/C) to produce the desired amine .

Industrial Production Methods

Industrial production of (1R)-1-(2-Methoxyphenyl)ethylamine may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(2-Methoxyphenyl)ethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Scientific Research Applications

(1R)-1-(2-Methoxyphenyl)ethylamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1R)-1-(2-Methoxyphenyl)ethylamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s chiral nature allows it to fit into specific binding sites, influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

(1R)-1-(2-Methoxyphenyl)ethylamine can be compared with other similar compounds, such as:

These comparisons highlight the unique structural features and reactivity of (1R)-1-(2-Methoxyphenyl)ethylamine, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(1R)-1-(2-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C10H15NO/c1-8(11-2)9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3/t8-/m1/s1

InChI Key

IQVNCCSGFPMYOW-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1OC)NC

Canonical SMILES

CC(C1=CC=CC=C1OC)NC

Origin of Product

United States

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